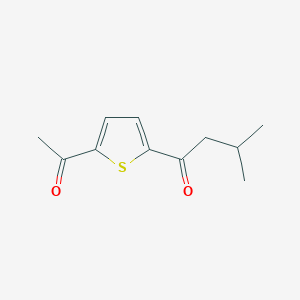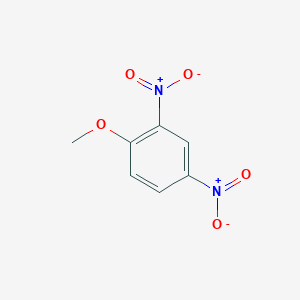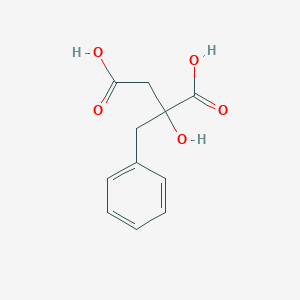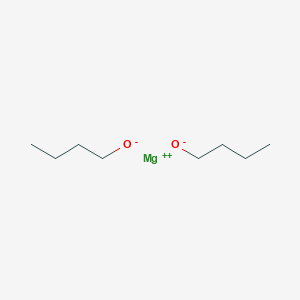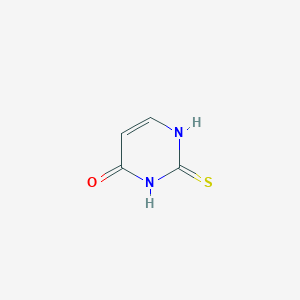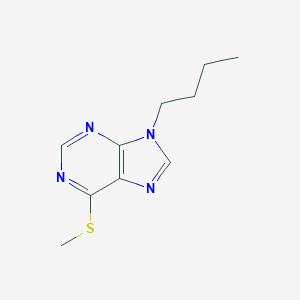
9H-Purine, 9-butyl-6-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 9-butyl-6-(methylthio)- is a chemical compound that belongs to the purine family. It is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool in the field of pharmacology and drug discovery.
Wirkmechanismus
The mechanism of action of 9H-Purine, 9-butyl-6-(methylthio)- is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including xanthine oxidase and adenosine deaminase. This inhibition can lead to a decrease in the production of uric acid and an increase in the levels of adenosine, which can have various physiological effects.
Biochemische Und Physiologische Effekte
9H-Purine, 9-butyl-6-(methylthio)- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, which is an enzyme involved in the production of uric acid. This inhibition can lead to a decrease in the levels of uric acid, which is beneficial for individuals with gout.
Additionally, this compound has been found to increase the levels of adenosine, which can have various physiological effects. Adenosine is a neurotransmitter that plays a role in regulating blood flow, heart rate, and immune function. It has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
9H-Purine, 9-butyl-6-(methylthio)- has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified using standard laboratory techniques. Additionally, it has been extensively studied, and its properties and effects are well understood.
However, there are also limitations to using this compound in laboratory experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 9H-Purine, 9-butyl-6-(methylthio)-. One area of research could focus on further elucidating its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs that target the same pathways.
Another area of research could focus on exploring the potential therapeutic applications of this compound. Its ability to inhibit xanthine oxidase and increase adenosine levels could make it a promising candidate for the treatment of gout, inflammation, and other conditions.
Finally, future research could focus on developing new synthetic routes to 9H-Purine, 9-butyl-6-(methylthio)-. Improving the synthesis of this compound could make it more accessible to researchers and lead to new discoveries in the field of pharmacology and drug discovery.
Conclusion:
9H-Purine, 9-butyl-6-(methylthio)- is a synthetic compound that has been extensively used in scientific research for its unique properties. It has been found to have a variety of biochemical and physiological effects, making it an important tool in the field of pharmacology and drug discovery. While there are limitations to using this compound in laboratory experiments, there are also many future directions for research that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of 9H-Purine, 9-butyl-6-(methylthio)- involves the reaction of 6-chloro-9H-purine with butyl lithium and methylthiolate. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
9H-Purine, 9-butyl-6-(methylthio)- has been extensively used in scientific research as a tool for drug discovery and pharmacological studies. It has been found to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used to study the effects of purine derivatives on various physiological processes.
Eigenschaften
CAS-Nummer |
15923-48-5 |
|---|---|
Produktname |
9H-Purine, 9-butyl-6-(methylthio)- |
Molekularformel |
C10H14N4S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
9-butyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C10H14N4S/c1-3-4-5-14-7-13-8-9(14)11-6-12-10(8)15-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
OHHJPJULCIJFST-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C1N=CN=C2SC |
Kanonische SMILES |
CCCCN1C=NC2=C1N=CN=C2SC |
Andere CAS-Nummern |
15923-48-5 |
Synonyme |
9-Butyl-6-(methylthio)-9H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



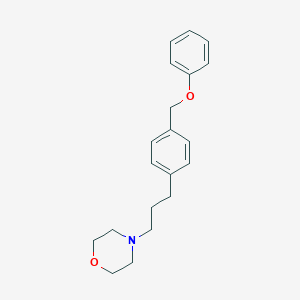
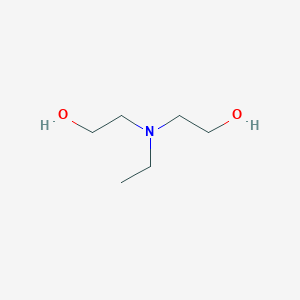
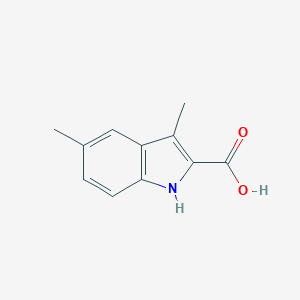
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)


